molecular formula C15H21NOS B5086083 N-cyclohexyl-2-(phenylthio)propanamide

N-cyclohexyl-2-(phenylthio)propanamide

Cat. No.: B5086083
M. Wt: 263.4 g/mol
InChI Key: XPKSWDHOJFBZPN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(phenylthio)propanamide is a thioamide derivative characterized by a propanamide backbone substituted with a cyclohexyl group at the amide nitrogen and a phenylthio (-SPh) moiety at the α-carbon.

Properties

IUPAC Name

N-cyclohexyl-2-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKSWDHOJFBZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Yield (%) Melting Point (°C) Notable Properties/Activities
This compound (Target) C₁₅H₂₁NOS 279.40 Cyclohexyl, phenylthio Not explicitly described - - Presumed intermediate for bioactive molecules
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.21 4-Fluorophenyl, propylacetamido Multicomponent reaction (4-fluorobenzaldehyde, propylamine, acetic acid) 81 150–152 No explicit bioactivity reported; structural complexity suggests potential pharmacological utility
N-4'-methylphenyl-2-(4-methoxybenzenethio)propanamide C₁₇H₁₉NO₂S 301.40 4-Methoxybenzenethio, 4-methylphenyl Method C (Na/ethanol, 4-methoxybenzenethiol) 75 101–102 IR peaks: 1661 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic); used in α-thioamide synthesis
N-1'-phenylethyl-2-(phenylthio)propanamide C₁₇H₁₉NOS 309.41 Phenylethyl, phenylthio Method B (N-chlorosuccinimide, CCl₄) 65 51–53 NMR: δH 1.30 (d, J=7 Hz), 4.83–5.10 (dq); precursor for chlorinated analogs
N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide C₁₈H₂₄N₃O₂S₂ 394.53 Thienopyrimidinylsulfanyl Not described - - Kinase inhibition (CBKinase1_005907); complex heterocyclic structure
(E)-2-(Hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide C₂₁H₂₁N₂O₂SSe 445.05 Naphthalenyl, selanyl, hydroxyimino Coupling reaction (naphthalene aldehyde, selenide) 52 - Anticancer activity (DOT1L inhibition); HRMS: [M+H]⁺ 445.0489

Structural Analysis

  • Backbone Variations : The target compound shares a propanamide core with analogs, but substituents vary significantly. For example, the 4-fluorophenyl and propylacetamido groups in increase steric bulk and polarity compared to the simpler phenylthio group .
  • Aromatic Substitution : Electron-withdrawing groups (e.g., 4-methoxy in ) alter electronic properties, affecting reactivity and binding interactions .

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